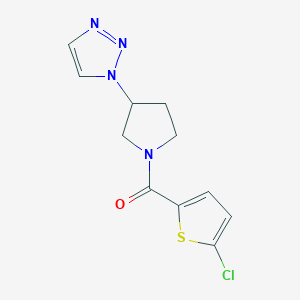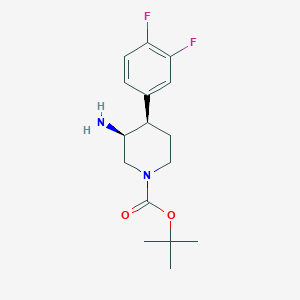
Methyl 2-fluoro-4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6F4O2 . It is an ester and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester group, a fluorine atom, and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 222.14 . The compound has a refractive index of n20/D 1.451 (lit.) . The boiling point is 94-95 °C/21 mmHg (lit.) and the melting point is 13-14 °C (lit.) . The density of the compound is 1.268 g/mL at 25 °C (lit.) .Scientific Research Applications
Crystal Structures of Trifluoromethyl-Substituted Compounds : The crystal structures of various trifluoromethyl-substituted compounds, including methyl 2-fluoro-4-(trifluoromethyl)benzoate, have been analyzed. These compounds exhibit specific dihedral angles and interatomic distances, contributing to the formation of sheets of molecules through C-H...O interactions (Li et al., 2005).
Structure-Metabolism Relationships : Studies on substituted benzoic acids, including derivatives of this compound, have revealed insights into their metabolic fate and glucuronidation processes. This research aids in understanding the physicochemical properties influencing the metabolic pathways of such compounds (Ghauri et al., 1992).
Photopolymerization Studies : Benzoate ester derivatives, including those related to this compound, have shown rapid photopolymerization properties. This research is significant for applications in thin film and coating technologies, especially for linear rather than highly crosslinked structures (Avci et al., 1996).
Synthesis of Androgen Receptor Antagonists : Research involving the synthesis of androgen receptor antagonists has included the use of compounds related to this compound. Such studies contribute to the development of new pharmaceuticals (Zhi-yu, 2012).
Fluorinated Compound Applications : The preparation and applications of fluorinated compounds, including derivatives of this compound, have been explored. These compounds have diverse applications in fields like polymers, pharmaceuticals, and pesticides (Gupton et al., 1982).
Mesomorphic Properties of Liquid Crystals : Studies on the mesomorphic properties of phenyl benzoates, related to this compound, have been conducted. This research is crucial for understanding the phase transitions and stability of liquid crystals (Dabrowski et al., 1995).
Safety and Hazards
“Methyl 2-fluoro-4-(trifluoromethyl)benzoate” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-fluoro-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVUHGECYPLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)
![1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione](/img/structure/B2816106.png)
![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)
![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)

![2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide](/img/structure/B2816112.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2816124.png)
